3-Bromo-6-methyl-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Bromo-6-methyl-5-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives have been studied for their biological activities, including their role as inhibitors of nitric oxide synthase (NOS) enzyme activity. The substitution of the indazole ring with bromine and nitro groups at specific positions can significantly affect the compound's biological properties and potency as an inhibitor .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole, similar compounds such as 3-bromo-1-methyl-7-nitro-1H-indazole have been synthesized and characterized. These compounds are typically synthesized through a series of chemical reactions that introduce the desired functional groups into the indazole ring system. The synthesis process is followed by purification and characterization techniques such as X-ray diffraction and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methyl-5-nitro-1H-indazole can be analyzed through techniques like X-ray diffraction and NMR spectroscopy. These methods provide information about the dihedral angles and the overall geometry of the molecule. For similar compounds, the crystal structures have shown intermolecular interactions, such as halogen bonds, which can influence the compound's stability and reactivity. DFT B3LYP calculations with a 6-311++G(d,p) basis set can be used to predict molecular parameters and compare them with experimental data .
Chemical Reactions Analysis
Indazole derivatives, including those substituted with bromine and nitro groups, can participate in various chemical reactions. The presence of these functional groups can make the compound more reactive towards certain reagents or conditions. For instance, the bromine atom might be susceptible to nucleophilic substitution reactions, while the nitro group could be involved in redox reactions. The specific reactivity patterns of 3-Bromo-6-methyl-5-nitro-1H-indazole would need to be studied in detail to understand its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-methyl-5-nitro-1H-indazole, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of a bromine atom and a nitro group is likely to affect the compound's electron distribution, polarity, and overall reactivity. These properties are crucial for determining the compound's suitability for use in various applications, including medicinal chemistry. The intermolecular interactions observed in crystal structures can also provide insights into the compound's properties in the solid state .
Scientific Research Applications
Structural Analysis and Molecular Interaction
The structural properties and molecular interactions of 3-Bromo-6-methyl-5-nitro-1H-indazole have been investigated through X-ray diffraction and NMR spectroscopy. These studies highlight the compound's crystal and molecular structures, providing insights into its potential applications in various fields, including materials science and chemical engineering. The dihedral angles obtained in crystal structures align well with molecular parameters calculated using DFT B3LYP calculations, signifying the compound's relevance in structural chemistry and molecular modeling studies (Cabildo et al., 2011).
Nitric Oxide Synthase Inhibition
Research on 7-nitro indazole derivatives, including 3-Bromo-6-methyl-5-nitro-1H-indazole, has revealed their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity. This property is crucial for understanding the biological activities of nitric oxide and has implications in the development of therapeutic agents targeting various pathophysiological processes (Bland-Ward & Moore, 1995).
Effects on Behavior and Vigilance
Studies involving 3-Bromo-6-methyl-5-nitro-1H-indazole have explored its impact on general behavior, vigilance stages, and EEG power spectra in animal models. These studies are vital for understanding the neurological effects of NOS inhibitors and their potential therapeutic applications in treating various neurological conditions (Dzoljic et al., 1997).
Safety And Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
3-bromo-6-methyl-5-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGUISZUYCHAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646664 |
Source
|
Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-5-nitro-1H-indazole | |
CAS RN |
1000343-58-7 |
Source
|
Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.